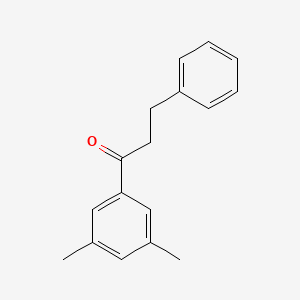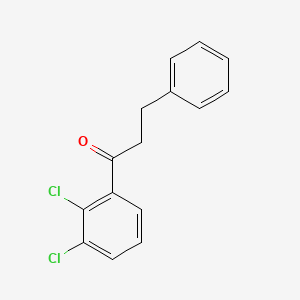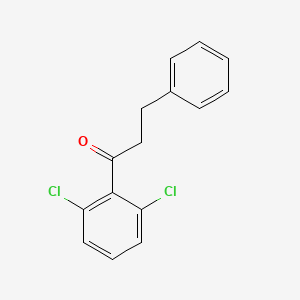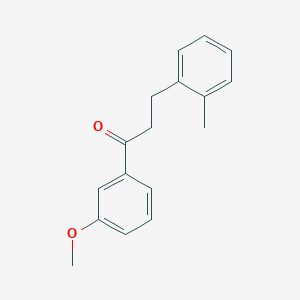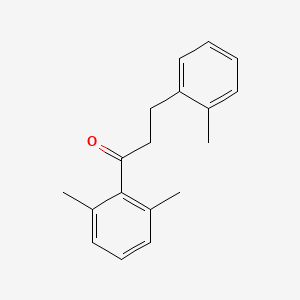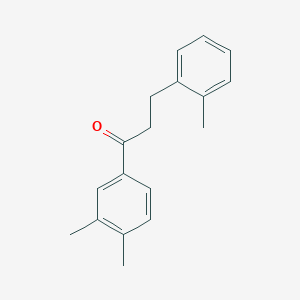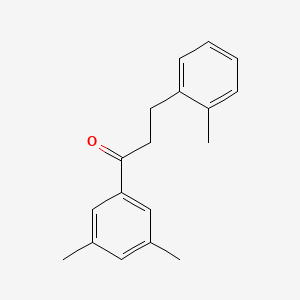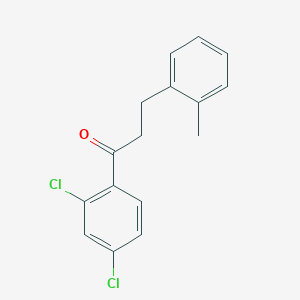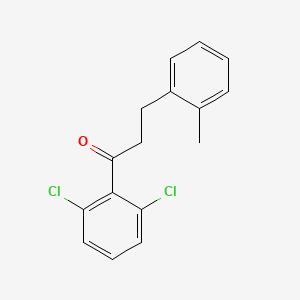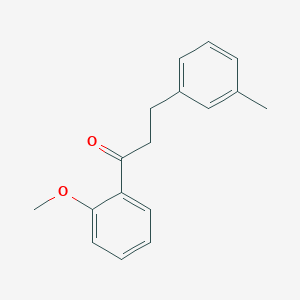
2',6'-Dichloro-3-(4-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone is an aryl fluorinated building block . It may be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .
Synthesis Analysis
The synthesis of a similar compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was reported in a study . The reaction mixture of 1-(2,6-dichloro-3-fluorophenyl)ethanone and 4-fluorobenzaldehyde in ethanol was stirred at room temperature for 1 hour .Molecular Structure Analysis
The molecular formula of 2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone is C15H11Cl2FO . The molecular weight is 297.15200 .Physical And Chemical Properties Analysis
The density of 2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone is 1.313g/cm3 . It has a boiling point of 373.2ºC at 760 mmHg . The flash point is 179.5ºC .Wissenschaftliche Forschungsanwendungen
2',6'-Dichloro-3-(4-fluorophenyl)propiophenone has been studied for its potential applications in scientific research. It has been found to act as a substrate for cytochrome P450 3A4, a member of the cytochrome P450 superfamily of enzymes. This makes it a useful tool for research into the metabolic pathways of drugs and other compounds. Additionally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that it could potentially be used in research into Alzheimer’s disease and other neurological disorders.
Wirkmechanismus
The mechanism of action of 2',6'-Dichloro-3-(4-fluorophenyl)propiophenone is not yet fully understood. However, it is believed to act as a substrate for cytochrome P450 3A4, which is involved in the metabolism of drugs and other compounds. Additionally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to act as a substrate for cytochrome P450 3A4, which is involved in the metabolism of drugs and other compounds. Additionally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that it could potentially be used in research into Alzheimer’s disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2',6'-Dichloro-3-(4-fluorophenyl)propiophenone in lab experiments is its ability to act as a substrate for cytochrome P450 3A4, which is involved in the metabolism of drugs and other compounds. Additionally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that it could potentially be used in research into Alzheimer’s disease and other neurological disorders. However, there are some limitations to using this compound in lab experiments, including the fact that its mechanism of action is not yet fully understood. Additionally, its effects on biochemical and physiological processes are still being studied, and its long-term effects are not yet known.
Zukünftige Richtungen
There are a number of potential future directions for research into 2',6'-Dichloro-3-(4-fluorophenyl)propiophenone. These include further research into its mechanism of action, as well as further research into its biochemical and physiological effects. Additionally, further research into its potential applications in research into Alzheimer’s disease and other neurological disorders could be beneficial. Finally, further research into its potential long-term effects could be beneficial, as this is currently unknown.
Synthesemethoden
2',6'-Dichloro-3-(4-fluorophenyl)propiophenone can be synthesized via the reaction of 2,6-dichloro-3-methylphenol and 4-fluorobenzaldehyde in the presence of sodium hydroxide, followed by the addition of hydrochloric acid. This method was first reported in the journal Synthetic Communications in 2010.
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-2-1-3-13(17)15(12)14(19)9-6-10-4-7-11(18)8-5-10/h1-5,7-8H,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSCFNLJLEOJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644605 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-84-8 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

